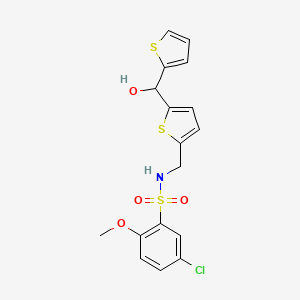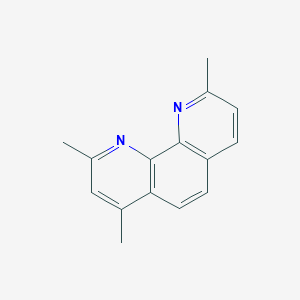
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of complex organic molecules with potential biological activity. Compounds with similar structures have been synthesized and studied for various applications, including medicinal chemistry, where they exhibit a range of biological activities.
Synthesis Analysis
Synthetic approaches for compounds of this nature typically involve multi-step organic reactions, starting from simple precursors to achieve the desired complex structure. For instance, a study describes the synthesis of related heterocycles through reactions that might include nucleophilic substitution and coupling reactions to introduce various functional groups into the core structure (Prasad et al., 2018).
Molecular Structure Analysis
The detailed structural characterization is crucial for understanding the compound's properties and activity. Techniques such as X-ray diffraction (XRD) and NMR spectroscopy are commonly employed. XRD studies reveal the crystal structure, providing insights into the molecule's conformation and intermolecular interactions, as seen in related compounds (Huang et al., 2021).
Scientific Research Applications
Antagonist Discovery and Synthesis
- Research has led to the development of a dipolar cycloaddition reaction to access novel P2X7 antagonists that contain a synthetically challenging chiral center. This approach facilitated the discovery of compounds with robust P2X7 receptor occupancy at low doses, suggesting potential for treating mood disorders (Chrovian et al., 2018).
Serotonin Receptor Agonists
- Novel derivatives of 2-pyridinemethylamine were synthesized as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives displayed enhanced 5-HT1A agonist activity and marked antidepressant potential, highlighting their significance in addressing depression (Vacher et al., 1999).
Antibacterial Activity
- A series of novel triazole analogues of piperazine demonstrated significant inhibition against human pathogenic bacteria, indicating their potential as antibacterial agents (Nagaraj et al., 2018).
Analgesic Properties
- High-efficacy 5-HT1A receptor activation by specific agonists has shown unprecedented curative-like action on pathological pain, such as allodynia following spinal cord injury. This suggests a new mechanism for central analgesia (Colpaert et al., 2004).
Antimicrobial and Antifungal Activity
- Oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone were synthesized and evaluated for their antimicrobial and antifungal activities, showing potential for further research in antimicrobial therapies (Mallesha et al., 2014).
properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN5O2/c1-19-5-7-20(8-6-19)15(22)21-4-2-3-13(11-21)23-14-17-9-12(16)10-18-14/h9-10,13H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCRVZYANFUVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)
![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)
![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)
![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)
![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)